Erythromycin glutamate Erythromycin glutamate Erythromycin glutamate is a macrolide bacteriostatic antibiotic often used in Serbia, especially in the treatment of respiratory infections. This antibiotic is metabolized through the liver and inhibits cytochrome enzyme P450A (CYP) 3A41. .
Brand Name: Vulcanchem
CAS No.: 16667-03-1
VCID: VC0527406
InChI: InChI=1S/C37H67NO13.C5H9NO4/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;6-3(5(9)10)1-2-4(7)8/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3H,1-2,6H2,(H,7,8)(H,9,10)/t18-,19-,20+,21+,22-,23+,24+,25?,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;3-/m10/s1
SMILES: CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(CC(=O)O)C(C(=O)O)N
Molecular Formula: C42H76N2O17
Molecular Weight: 881.06

Erythromycin glutamate

CAS No.: 16667-03-1

Cat. No.: VC0527406

Molecular Formula: C42H76N2O17

Molecular Weight: 881.06

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Erythromycin glutamate - 16667-03-1

Specification

CAS No. 16667-03-1
Molecular Formula C42H76N2O17
Molecular Weight 881.06
IUPAC Name (2S)-2-aminopentanedioic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Standard InChI InChI=1S/C37H67NO13.C5H9NO4/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;6-3(5(9)10)1-2-4(7)8/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3H,1-2,6H2,(H,7,8)(H,9,10)/t18-,19-,20+,21+,22-,23+,24+,25?,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;3-/m10/s1
Standard InChI Key KNOXLRZTEFJWPE-OFWBJVIESA-N
SMILES CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(CC(=O)O)C(C(=O)O)N
Appearance Solid powder

Introduction

Chemical Structure and Properties

Chemical Identity

Erythromycin glutamate is formed by the salt complexation between erythromycin (a macrolide antibiotic produced by actinomycete Streptomyces erythreus) and L-glutamic acid. The compound is formally known as "L-Glutamic acid, compd. with erythromycin (1:1)" and is registered with CAS number 16667-03-1 . This salt formation enhances certain properties of the parent compound while maintaining its core antimicrobial activity.

Physical and Chemical Properties

The physical and chemical properties of erythromycin glutamate are summarized in Table 1, compiled from available research data.

Table 1: Physical and Chemical Properties of Erythromycin Glutamate

PropertyValueReference
Molecular FormulaC42H76N2O17
Molecular Weight881.06 g/mol
CAS Number16667-03-1
AppearanceWhite to off-white solid
Water SolubilityApproximately 10%
pH in SolutionClose to neutral
StabilityStable at 50°C for several days in solid state

The compound's enhanced water solubility (approximately 10%) represents a significant advantage over erythromycin base, which has limited aqueous solubility . This property facilitates the preparation of injectable solutions and other pharmaceutical formulations requiring water solubility.

Stability Profile

Erythromycin glutamate demonstrates excellent stability in solid state, with no observed changes when exposed to temperatures of 50°C for several days . This stability profile makes it suitable for various pharmaceutical formulations and storage conditions. Additionally, aqueous solutions of erythromycin glutamate can be stored for extended periods without significant degradation, enhancing its utility in clinical settings where injectable solutions are required .

Synthesis and Production Methods

Direct Synthesis Methods

The synthesis of erythromycin glutamate can be accomplished through several methods. The most straightforward approach involves the direct reaction between erythromycin and glutamic acid in an aqueous environment, with or without the presence of water-miscible organic solvents . This method is illustrated in Example 2 from the patent literature, where 5 g of erythromycin and 1 g of glutamic acid are suspended in 60 cm³ of water, stirred for 1 hour, filtered, and then lyophilized to yield 6 g of erythromycin glutamate .

Solvent-Assisted Synthesis

Various water-miscible organic solvents can be employed in the synthesis process, including:

  • Lower aliphatic ketones (acetone, methyl ethyl ketone)

  • Acid amides of lower aliphatic carboxylic acids (dimethylformamide)

  • Lower aliphatic alcohols (n-butanol)

  • Cyclic ethers (tetrahydrofuran, dioxane)

The choice of solvent can influence the yield, purity, and physical characteristics of the final product.

ExampleStarting MaterialsSolvent SystemProcessYieldReference
Example 3350 g erythromycin, 80 g monosodium glutamate3 L butyl acetate, 150 cm³ waterMix components, add 28.6 g acetic acid, stir for 1 hour409 g (with ~8% sodium acetate)
Example 440 g erythromycin (first converted to acetate), 9.2 g monosodium glutamateButyl acetate with 5% waterTwo-stage process: form erythromycin acetate gel, then add monosodium glutamate46 g

These synthesis methods provide pharmaceutical manufacturers with flexibility in production approaches, allowing for optimization based on available equipment, raw materials, and desired product specifications.

Pharmacological Properties

Antimicrobial Activity

Erythromycin glutamate maintains the broad antimicrobial spectrum characteristic of the erythromycin base, demonstrating efficacy against a wide range of bacteria, particularly Gram-positive organisms . The mechanism of action mirrors that of erythromycin base, involving binding to the 50S subunit of the bacterial rRNA complex, which inhibits protein synthesis critical for bacterial growth and replication .

Specifically, erythromycin interferes with aminoacyl translocation, preventing the transfer of the tRNA bound at the A site of the rRNA complex to the P site. This mechanism results in bacteriostatic activity, especially at higher concentrations .

Additional Therapeutic Effects

Beyond its well-established antimicrobial activity, erythromycin glutamate has been reported to exhibit additional therapeutic effects, including:

  • Antitumor activity in various research models

  • Neuroprotective effects in certain experimental settings

These additional properties suggest potential expanded applications for erythromycin glutamate beyond traditional antibiotic use, though further clinical research is needed to fully characterize these effects.

Clinical Applications

Human Medicine

In human medicine, erythromycin glutamate shares the therapeutic indications of erythromycin base, being used primarily for:

  • Respiratory tract infections

  • Staphylococcal and streptococcal infections

  • Diphtheria and gonorrhea

The enhanced bioavailability of erythromycin glutamate potentially offers therapeutic advantages in these indications, allowing for equivalent clinical efficacy at potentially lower doses compared to erythromycin base.

Veterinary Medicine

Erythromycin glutamate has found particular utility in veterinary medicine, where its properties offer several practical advantages:

  • It is especially suitable for treating respiratory diseases in poultry

  • Its water solubility allows for administration through drinking water to animals

  • It can be added to animal feed without degradation

  • Its stability permits extended storage in various formulations

These characteristics make erythromycin glutamate a versatile option for veterinary applications, particularly in settings where administration through water or feed is the preferred route of delivery.

Comparative Studies

Comparison with Other Erythromycin Forms

Studies comparing erythromycin glutamate with other erythromycin formulations have demonstrated several advantages of the glutamate salt, summarized in Table 3.

Table 3: Comparative Advantages of Erythromycin Glutamate Over Other Erythromycin Forms

ParameterErythromycin GlutamateErythromycin BaseOther Erythromycin FormsReference
Oral BioavailabilityHigher blood levelsLower blood levelsVariable
Water Solubility~10%PoorVariable
pH of SolutionsNear neutralNot applicableVariable
StabilityExcellent in solid state and solutionVariableVariable
Therapeutic Efficacy in Experimental InfectionsHigher against staphylococci and streptococciLower at equivalent dosesVariable

These comparative advantages have made erythromycin glutamate an attractive option in clinical scenarios where enhanced bioavailability, water solubility, or stability are critical considerations.

Pharmaceutical Formulations

Injectable Solutions

The water solubility and neutral pH of erythromycin glutamate make it particularly suitable for injectable formulations . These solutions can be prepared directly during the synthesis process when working in water alone, offering a streamlined production approach . The stability of erythromycin glutamate in solution allows these injectable preparations to be stored for extended periods without significant degradation, enhancing their practicality in clinical settings .

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